molecular formula C9H12ClNOS B1395314 2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide CAS No. 1178458-01-9

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide

Cat. No. B1395314
CAS RN: 1178458-01-9
M. Wt: 217.72 g/mol
InChI Key: JPZAERLZOSGDED-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as Clomipramine, which is a tricyclic antidepressant that has been used to treat various mental health disorders, including depression, obsessive-compulsive disorder, and panic disorder. Clomipramine has been shown to have significant effects on the brain's neurotransmitter systems, particularly the serotonin and norepinephrine systems.

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research into chloroacetamide herbicides, such as acetochlor, has revealed their metabolic pathways in both human and rat liver microsomes, highlighting a complex activation process that could involve carcinogenicity through DNA-reactive products. The study examines the metabolism of acetochlor and other chloroacetamide herbicides, identifying key intermediates and metabolites, which could be crucial for understanding their effects and designing safer agricultural chemicals (Coleman et al., 2000).

Herbicide Selectivity and Plant Metabolism

A study on acetochlor explores its metabolism in plants, revealing that tolerance may be linked to the plant's ability to detoxify the herbicide through conjugation processes. This insight is important for agricultural practices, providing a basis for selecting herbicides that minimize crop damage while effectively controlling weeds (Breaux, 1987).

Radiosynthesis for Metabolism Studies

The development of radiolabeled acetochlor allows for detailed studies on its metabolism and mode of action, offering tools for environmental and health impact assessments. This method facilitates the tracking of herbicide distribution and breakdown in biological systems (Latli & Casida, 1995).

Soil Reception and Activity

Research on acetochlor's interaction with soil and its effectiveness as a herbicide under various conditions, such as wheat straw cover and irrigation, provides valuable information for optimizing application methods to ensure environmental safety and herbicidal efficiency (Banks & Robinson, 1986).

Environmental Presence and Hydrologic System Impact

Studies documenting the presence of acetochlor in the hydrologic system shortly after its introduction for agricultural use highlight the need for monitoring and managing pesticide runoff to protect water resources. These findings underscore the importance of understanding the environmental fate of agricultural chemicals (Kolpin et al., 1996).

properties

IUPAC Name

2-chloro-N-methyl-N-(1-thiophen-2-ylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-7(8-4-3-5-13-8)11(2)9(12)6-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZAERLZOSGDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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